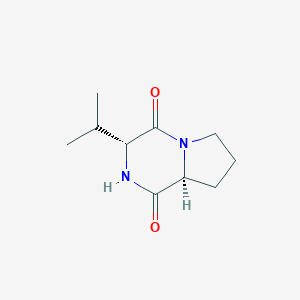

Cyclo(D-Val-L-Pro)

Übersicht

Beschreibung

Cyclo(D-Val-L-Pro) is a natural product found in Aspergillus fumigatus . It is also known as (3R,8aS)-Octahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione . The molecular formula is C10H16N2O2 and the molecular weight is 196.25 g/mol .

Synthesis Analysis

There are synthetic diketopiperazine (DKP) libraries containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) . These libraries were subjected to spectroscopic characterization using mass spectrometry, NMR, and electronic circular dichroism (ECD). ECD can clearly differentiate DKP stereoisomers .

Molecular Structure Analysis

The IUPAC name of Cyclo(D-Val-L-Pro) is (3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The InChI and SMILES strings provide a detailed view of the molecule’s structure .

Physical And Chemical Properties Analysis

Cyclo(D-Val-L-Pro) has a molecular weight of 196.25 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. The XLogP3-AA value is 0.8 .

Wissenschaftliche Forschungsanwendungen

Nematocidal Activity

Cyclo(D-Val-L-Pro) has been identified in Bacillus amyloliquefaciens culture and recognized to have nematocidal activity . It significantly inhibited the hatching of eggs and caused the mortality of second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita .

Stereochemical Assignment

Cyclo(D-Val-L-Pro) is a type of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides found in nature . The stereochemical assignment of Cyclo(D-Val-L-Pro) can be unambiguously determined by electronic circular dichroic spectroscopy .

Therapeutic Agent for Diseases

Cyclo(D-Val-L-Pro) has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer and diabetes .

Biochemical and Physiological Effects

The peptide has been shown to possess a variety of biochemical and physiological effects .

Laboratory Experiments

Cyclo(D-Val-L-Pro) has been studied for its potential to be used in laboratory experiments .

Synthesis Method

The synthesis method of Cyclo(D-Val-L-Pro) is also a significant area of research .

Wirkmechanismus

Target of Action

Cyclo(D-Val-L-Pro) is a cyclic dipeptide that has been found to have toxic activity against certain phytopathogenic microorganisms . It is also known to inhibit the activation of a LuxR-dependent E. coli biosensor by the quorum-sensing molecule 3-oxo-hexanoyl-homoserine lactone .

Mode of Action

It is known to interact with its targets, leading to changes in their function . For instance, it inhibits the activation of a LuxR-dependent E. coli biosensor .

Biochemical Pathways

Cyclo(D-Val-L-Pro) affects various biochemical pathways. It is known to inhibit the activation of a LuxR-dependent E. coli biosensor, which is part of the quorum-sensing pathway . Quorum sensing is a mechanism by which bacteria communicate and coordinate group behaviors.

Pharmacokinetics

It is known that the compound is soluble in ethanol, methanol, dmf, or dmso .

Result of Action

The result of Cyclo(D-Val-L-Pro)'s action is the inhibition of certain phytopathogenic microorganisms . This can lead to a decrease in the population of these organisms, potentially reducing their harmful effects.

Action Environment

The action of Cyclo(D-Val-L-Pro) can be influenced by environmental factors. For example, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, the presence of other organisms can influence the compound’s action, as seen in its interaction with the LuxR-dependent E. coli biosensor .

Eigenschaften

IUPAC Name |

(3R,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159678 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(D-Val-L-Pro) | |

CAS RN |

27483-18-7 | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27483-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8aS)-Hexahydro-3-(1-methylethyl)pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

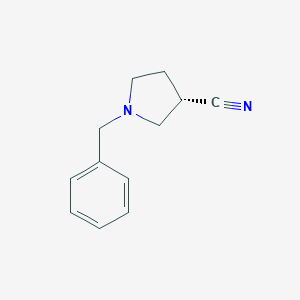

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Cyclo(D-Val-L-Pro)3 interact with cations and what are the consequences of this interaction?

A1: Cyclo(D-Val-L-Pro)3 interacts with alkali metal cations, effectively binding them within its cyclic structure. [, ] This complexation is similar to that observed with valinomycin, where the cation is coordinated by carbonyl oxygens from the peptide backbone. [] This interaction allows PV to facilitate ion transport across lipid bilayers. [] While PV exhibits a cation selectivity sequence (K+ ≳ Rb+ > Cs+ > NH4 + > TI+ > Na+ > Li+) akin to valinomycin, its ability to discriminate between potassium and sodium ions is notably lower. []

Q2: How does the conformation of Cyclo(D-Val-L-Pro)3 change upon cation binding?

A2: In its free form, Cyclo(D-Val-L-Pro)3 exists in two distinct conformations in solution. One conformation exhibits S6 symmetry, resembling the structure observed in cation complexes. The other, more stable conformer, displays lower symmetry. [] Upon binding a cation, PV adopts a predominantly S6 symmetrical conformation, similar to the potassium complex of valinomycin. [] This conformational change suggests an induced-fit mechanism where the presence of the cation stabilizes the S6 symmetrical form, facilitating ion complexation and transport.

Q3: How does the structure of Cyclo(D-Val-L-Pro)3 influence its ion transport properties compared to valinomycin?

A3: Although structurally similar to valinomycin, Cyclo(D-Val-L-Pro)3 demonstrates significant differences in its ion transport characteristics. For instance, PV requires a concentration several orders of magnitude higher than valinomycin to induce comparable membrane conductance changes. [] Furthermore, the permeability of lipid bilayers to free PV is considerably lower than to free valinomycin. [] These observations suggest that structural subtleties within the cyclic peptide backbone, despite the overall conformational similarities, significantly impact the compound's ability to partition into and traverse lipid membranes.

Q4: What analytical techniques have been used to study Cyclo(D-Val-L-Pro)3 and its interactions?

A4: Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing the solution conformation of Cyclo(D-Val-L-Pro)3 and its complexes with alkali metal ions. [] Researchers have utilized proton NMR to investigate the conformational changes that occur upon cation binding, providing insights into the molecule's mode of action. [] Additionally, electrical conductance measurements across lipid bilayers have been employed to assess the ion transport properties of PV, revealing its ability to facilitate ion permeation, albeit with different characteristics compared to valinomycin. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-propanol](/img/structure/B137087.png)

![1,2-Bis[(2S,5S)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B137095.png)

![Methyl (1S,4S,6S)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B137104.png)